molecular formula C11H20O3 B13329340 1-Methoxy-3-(propan-2-yl)cyclohexane-1-carboxylic acid

1-Methoxy-3-(propan-2-yl)cyclohexane-1-carboxylic acid

Cat. No.: B13329340
M. Wt: 200.27 g/mol
InChI Key: QQZGEHKLTRJPAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methoxy-3-(propan-2-yl)cyclohexane-1-carboxylic acid is a chiral cyclohexane derivative of interest in organic synthesis and analytical chemistry. Compounds featuring a methoxy group adjacent to the carboxylic acid functional group, similar to Mosher's reagent (α-Methoxy-α-trifluoromethylphenylacetic acid), are widely employed as chiral derivatizing agents for determining the absolute configuration of secondary alcohols and other chiral compounds via NMR spectroscopy . The isopropyl (propan-2-yl) substituent on the cyclohexane ring can influence the compound's lipophilicity and steric bulk, potentially making it useful for modulating the properties of more complex molecules in medicinal chemistry research. Furthermore, the core structure of cycloalkane-carboxylic acids is frequently explored in the development of pharmaceuticals and fragrances, and in metabolic studies . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

1-methoxy-3-propan-2-ylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C11H20O3/c1-8(2)9-5-4-6-11(7-9,14-3)10(12)13/h8-9H,4-7H2,1-3H3,(H,12,13)

InChI Key

QQZGEHKLTRJPAG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCCC(C1)(C(=O)O)OC

Origin of Product

United States

Preparation Methods

Enzymatic Resolution and Hydrolase-Catalyzed Synthesis

A patented method (US20070197788A1) describes the preparation of chiral non-racemic cis-configured cyclohexanol derivatives, including cyclohexane carboxylic acid derivatives, using hydrolase enzymes. This method involves:

  • Starting from racemic or prochiral cyclohexane derivatives.
  • Employing hydrolases to selectively hydrolyze esters or related intermediates.
  • Achieving enantiomeric enrichment of cis-configured 3-substituted cyclohexane-1-carboxylic acids.

This approach is valuable for obtaining enantiomerically pure 1-methoxy-3-(propan-2-yl)cyclohexane-1-carboxylic acid derivatives with controlled stereochemistry, which is critical for biological activity and further synthetic applications.

Hydrogenation of Aromatic Precursors

A process (WO2015102893A1) involves the hydrogenation of benzenecarboxylic acid compounds to cyclohexanecarboxylic acids:

  • Aromatic precursors with carboxylic acid groups are subjected to catalytic hydrogenation.
  • Ruthenium-based catalysts (e.g., ruthenium(III) acetylacetonate) and tridentate triphosphine ligands are used.
  • The reaction is conducted in tertiary cyclic amide solvents under controlled conditions.
  • This method can convert 3-substituted benzoic acids with methoxy and isopropyl groups into the corresponding cyclohexane derivatives.
  • A two-step hydrogenation may be employed: first hydrogenation of the aromatic ring, then selective hydrogenation of carboxylic acid groups to hydroxymethyl derivatives if desired.

This catalytic hydrogenation approach is efficient for preparing cyclohexane carboxylic acid derivatives from readily available aromatic starting materials.

Nucleophilic Addition to Activated Ynones

Research on ynone activation (PMC10607468) demonstrates:

  • Activation of ynones with triflic anhydride to form reactive intermediates.
  • Subsequent nucleophilic addition of bis(trimethylsilyl) ketene acetals to introduce carboxylic acid functionalities.
  • This method allows the synthesis of various substituted dihydropyridine carboxylic acids, which can be adapted for cyclohexane derivatives.
  • The reaction is conducted under low temperatures (−78 °C) in anhydrous dichloromethane with inert atmosphere.
  • The procedure yields good purity and yields with easy workup.

While this method focuses on dihydropyridine carboxylic acids, the concept of nucleophilic addition to activated intermediates can be applied to synthesize cyclohexane carboxylic acid derivatives with methoxy and isopropyl substituents.

Esterification and Functional Group Transformations

Esterification reactions are commonly used to introduce the methoxy group as a methyl ester on the carboxylic acid:

  • Meldrum's acid derivatives can be reacted with aldehydes in the presence of formic acid and triethylamine to form esters.
  • Subsequent hydrolysis or functional group interconversion can yield the free carboxylic acid.
  • This method allows for the introduction of methoxy groups adjacent to the carboxyl function and can be adapted to cyclohexane frameworks.

Synthetic Routes via Cyclohexadiene Intermediates

Cyclohexa-1,3-dienes serve as versatile intermediates for functionalized cyclohexane derivatives:

  • Bromination-dehydrobromination of cyclohexenes followed by functional group modifications.
  • Pyrolysis of acetates to form cyclohexadienes, which can be further functionalized.
  • These methods enable the introduction of substituents such as isopropyl and methoxy groups at specific ring positions.
  • The purity and isomeric composition of products are critical and require careful control.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents/Catalysts Conditions Advantages Limitations
Enzymatic Resolution (Hydrolase) Racemic cyclohexanol derivatives Hydrolase enzymes Mild aqueous conditions High enantioselectivity Limited substrate scope
Aromatic Hydrogenation Substituted benzoic acids Ru(acac)3, triphosphine ligands Tertiary cyclic amide solvent, H2 Efficient ring saturation Requires aromatic precursors
Ynone Activation & Nucleophilic Addition Ynones, bis(trimethylsilyl) ketene acetals Triflic anhydride −78 °C, inert atmosphere Good yields, mild conditions Complex intermediates
Esterification via Meldrum's Acid Meldrum's acid, aldehydes Formic acid, triethylamine Boiling ethanol Versatile ester formation Multi-step, may require purification
Cyclohexadiene Intermediates Cyclohexenes Bromine, heat Pyrolysis at 420 °C Access to diverse derivatives High temperature, side reactions

Analytical and Research Findings

  • Enzymatic methods provide stereochemical control crucial for biological activity.
  • Hydrogenation methods are scalable and industrially relevant for producing cyclohexane derivatives.
  • Activation of ynones with triflic anhydride enables nucleophilic addition under mild, controlled conditions, facilitating diverse functionalization.
  • Esterification and cyclohexadiene routes offer alternative synthetic pathways but may involve harsher conditions or more steps.
  • Computational studies (DFT and docking) on related carboxylic acid derivatives support the biological relevance of stereochemistry and substituent positioning, indicating potential pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-3-(propan-2-yl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methoxy and isopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂).

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-Methoxy-3-(propan-2-yl)cyclohexane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methoxy-3-(propan-2-yl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Cyclohexane-Carboxylic Acids

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications Reference
1-Methoxy-3-(propan-2-yl)cyclohexane-1-carboxylic acid (Target) C₁₁H₂₀O₃ 200.28 (estimated) 1-OCH₃, 3-CH(CH₃)₂, 1-COOH Hypothesized increased polarity and moderate lipophilicity
trans-4-(1-Methylethyl)cyclohexanecarboxylic acid C₁₀H₁₈O₂ 170.25 4-CH(CH₃)₂, 1-COOH Used in nateglinide impurity synthesis; high lipophilicity
1-(Prop-2-yn-1-yl)-4-(propan-2-yl)cyclohexane-1-carboxylic acid C₁₃H₂₀O₂ 208.30 1-propargyl, 4-CH(CH₃)₂, 1-COOH Propargyl group may enhance reactivity for click chemistry
3-(Methoxycarbonyl)cyclohexanecarboxylic acid C₉H₁₄O₄ 186.21 3-COOCH₃, 1-COOH Ester functionality reduces acidity compared to carboxylic acid
Key Observations:

The isopropyl group at position 3 enhances lipophilicity, which may improve membrane permeability but reduce water solubility.

Functional Group Comparisons: Carboxylic Acid vs. Ester: The target compound’s carboxylic acid group (pKa ~4-5) is more acidic than the ester derivative (3-(methoxycarbonyl)cyclohexanecarboxylic acid, pKa ~5-6) .

Physicochemical Properties

  • Lipophilicity : The isopropyl group increases logP compared to unsubstituted cyclohexanecarboxylic acid (logP ~1.5 vs. ~0.5).
  • Solubility: Methoxy and carboxylic acid groups may enhance solubility in polar solvents (e.g., DMSO, methanol).

Biological Activity

1-Methoxy-3-(propan-2-yl)cyclohexane-1-carboxylic acid, identified by the CAS number 1698464-51-5, is an organic compound notable for its unique structural features, including a methoxy group, a cyclohexane ring, and a carboxylic acid functional group. The molecular formula is C11H20O2C_{11}H_{20}O_2 with a molecular weight of 200.27 g/mol. Its structure suggests potential biological activities, particularly in the fields of pharmaceuticals and organic synthesis.

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent . Its structural similarity to known anti-inflammatory compounds suggests it may inhibit key inflammatory pathways, potentially involving cyclooxygenase enzymes (COX), which are critical targets in inflammation management. The ability of similar compounds to modulate COX activity highlights the need for targeted studies on this compound's effects on inflammatory markers such as NF-kB .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for elucidating the biological activity of 1-Methoxy-3-(propan-2-yl)cyclohexane-1-carboxylic acid. The presence of both methoxy and carboxylic functional groups within a cyclohexane framework may confer unique interactions in biological systems compared to its analogs. This structural arrangement could lead to distinct biochemical interactions, making it a candidate for further research in medicinal chemistry.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with 1-Methoxy-3-(propan-2-yl)cyclohexane-1-carboxylic acid. Below is a comparative table highlighting some key features:

Compound NameMolecular FormulaKey Features
1-Methyl-3-(propan-2-yl)cyclohexane-1-carboxylic acidC11H20O2C_{11}H_{20}O_2Lacks methoxy group; simpler structure
1-[4-(Propan-2-yl)phenyl]cyclohexane-1-carboxylic acidC13H18O2C_{13}H_{18}O_2Contains phenyl group; potential for different biological activity
1-Methoxy-4-(propan-2-yl)cyclohexaneC11H20O2C_{11}H_{20}O_2Similar methoxy substitution but lacks carboxylic acid

This table illustrates how variations in structure can influence biological activity and potential therapeutic applications.

Case Studies and Research Findings

Although specific case studies directly involving 1-Methoxy-3-(propan-2-yl)cyclohexane-1-carboxylic acid are scarce, related research provides insights into its potential applications:

  • Anti-inflammatory Activity : Research on quinic acid derivatives has demonstrated that modifications at the carboxylic position can yield potent NF-kB inhibitors, suggesting that similar modifications in 1-Methoxy-3-(propan-2-yl)cyclohexane-1-carboxylic acid could enhance its anti-inflammatory effects .
  • Enzyme Interaction Studies : Interaction studies utilizing molecular docking and enzyme inhibition assays have been conducted on structurally related compounds, indicating that understanding these interactions is critical for determining therapeutic uses .

Q & A

Q. What are the optimal synthetic routes for 1-methoxy-3-(propan-2-yl)cyclohexane-1-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis can be approached via:

  • Grignard Reaction : Reacting 1-chloro-1-methoxycyclohexane with isopropyl magnesium bromide, followed by carbonation with CO₂ to introduce the carboxylic acid group .
  • Oxidation of Substituted Cyclohexanols : Starting from 3-(propan-2-yl)cyclohexanol, introduce the methoxy group via methyl iodide under basic conditions, followed by oxidation of the alcohol to a carboxylic acid using KMnO₄ (acidic conditions) or CrO₃ (mild conditions) .
    Key Variables :
  • Temperature (60–80°C for Grignard reactions) and solvent polarity (THF or ether) significantly affect reaction rates.
  • Oxidizing agents: KMnO₄ in H₂SO₄ yields >85% purity but requires rigorous temperature control (0–5°C) to avoid over-oxidation, while CrO₃ in acetone (Jones oxidation) offers better selectivity .

Q. How can structural elucidation be performed to confirm the stereochemistry of the cyclohexane ring?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Methoxy protons (δ 3.2–3.4 ppm) and isopropyl methyl groups (δ 1.0–1.2 ppm) show distinct splitting patterns. Axial vs. equatorial substituents influence coupling constants (e.g., J = 10–12 Hz for axial-equatorial interactions) .
    • ¹³C NMR : Carboxylic acid carbonyl (δ 170–175 ppm) and methoxy carbon (δ 50–55 ppm) confirm functional groups .
  • X-ray Crystallography : Resolves absolute configuration, particularly for chiral centers introduced during synthesis (e.g., isopropyl group orientation) .

Q. What purification techniques are most effective for isolating high-purity samples?

Methodological Answer:

  • Column Chromatography : Use silica gel with a gradient eluent (hexane:ethyl acetate, 4:1 to 1:1) to separate polar byproducts (e.g., unreacted carboxylic acid derivatives) .
  • Recrystallization : Ethanol/water mixtures (70:30) at −20°C yield crystals with >99% purity, confirmed by HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Advanced Research Questions

Q. How do steric and electronic effects of the isopropyl group influence reaction mechanisms in nucleophilic substitutions?

Methodological Answer:

  • Steric Hindrance : The bulky isopropyl group at C3 reduces accessibility to the carboxylic acid at C1, slowing esterification or amidation reactions. Kinetic studies (e.g., Arrhenius plots) show a 2–3× rate decrease compared to methyl-substituted analogs .
  • Electronic Effects : The electron-donating methoxy group stabilizes the cyclohexane ring via hyperconjugation, altering pKa of the carboxylic acid (predicted pKa ≈ 4.5 vs. 5.0 for non-methoxy analogs using DFT calculations) .

Q. How can conflicting literature data on optimal oxidation conditions be resolved?

Methodological Answer:

  • Controlled Comparative Studies : Parallel reactions using KMnO₄ (H₂SO₄, 0°C) vs. CrO₃ (acetone, 25°C) with HPLC monitoring.
    • Data : KMnO₄ yields higher conversion (95%) but lower selectivity (70% target product), while CrO₃ provides 85% selectivity at 80% conversion .
  • Mechanistic Analysis : ESR spectroscopy identifies radical intermediates in KMnO₄ oxidations, explaining over-oxidation byproducts .

Q. What strategies mitigate racemization during chiral synthesis of the compound?

Methodological Answer:

  • Enantioselective Catalysis : Use (R)-BINAP ligands with Pd catalysts for asymmetric hydrogenation of precursor alkenes (e.g., 3-(propan-2-yl)cyclohexene derivatives), achieving >90% ee .
  • Low-Temperature Saponification : Hydrolysis of methyl esters at −10°C with LiOH/THF minimizes epimerization at the carboxylic acid center .

Q. How does the compound interact with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Molecular Docking : AutoDock Vina simulates binding to cyclooxygenase-2 (COX-2), showing the methoxy group forms hydrogen bonds with Arg120 (binding affinity ≈ −8.5 kcal/mol) .
  • Enzyme Inhibition Assays : IC₅₀ values (e.g., 50 µM for COX-2 inhibition) compared to ibuprofen (IC₅₀ = 25 µM) highlight moderate activity, suggesting derivatization (e.g., fluorination at C3) to enhance potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.